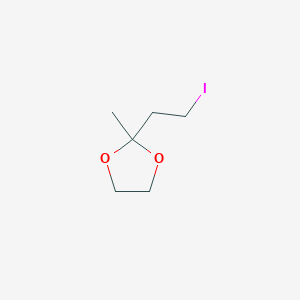
N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid
Descripción general
Descripción
N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid: is a compound primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) . This compound is characterized by its linear, flexible, and hydrophilic nature, making it suitable for various biochemical applications .
Mecanismo De Acción
- It’s essential to note that this compound is often used as a linker in the synthesis of antibody-drug conjugates (ADCs) and PEG-based PROTACs . As such, its primary targets may vary depending on the context of its use.
Target of Action
Mode of Action
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and reagents like N,N’-diisopropylcarbodiimide (DIC) for coupling reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions to expose the amino group for further functionalization.
Coupling Reactions: The amino group can be coupled with carboxylic acids or other reactive groups using coupling agents like DIC.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Reactions: DIC and hydroxybenzotriazole (HOBt) are frequently used as coupling agents.
Major Products: The major products formed from these reactions include various functionalized derivatives of this compound, which can be used in the synthesis of ADCs and PROTACs .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid is used as a building block in solid-phase peptide synthesis (SPPS) due to its enhanced solubility and ionization properties .
Biology: In biological research, this compound is utilized as a linker in the synthesis of ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells .
Medicine: In medicine, this compound is used in the development of PROTACs, which are molecules that induce the degradation of specific proteins, offering a novel approach to drug discovery .
Industry: Industrially, this compound is employed in the production of various bioconjugates and therapeutic agents .
Comparación Con Compuestos Similares
Fmoc-PEG2-Suc-OH: Another PEG-like linker used in SPPS.
Fmoc-8-amino-3,6-dioxaoctanoic acid: A similar compound used as a cleavable linker in ADC synthesis.
Uniqueness: N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid is unique due to its specific structure that provides both flexibility and hydrophilicity, making it highly suitable for use in bioconjugation and drug delivery systems .
Propiedades
IUPAC Name |
4-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O7/c28-23(9-10-24(29)30)26-11-13-32-15-16-33-14-12-27-25(31)34-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22H,9-17H2,(H,26,28)(H,27,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPIGBISTJOKKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCNC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373284 | |
| Record name | N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613245-91-3 | |
| Record name | N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B3031576.png)








![5-(Chloromethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B3031592.png)



